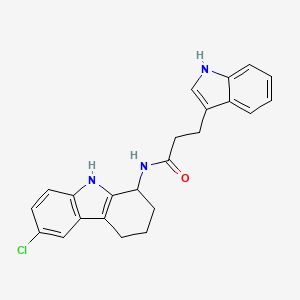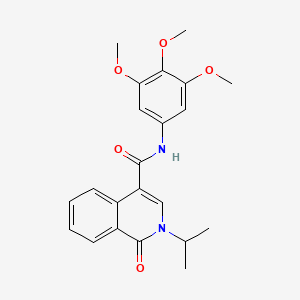![molecular formula C17H16N6O2 B11005747 N-[1-(2-methoxyethyl)-1H-indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11005747.png)
N-[1-(2-methoxyethyl)-1H-indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features an indole moiety, a tetrazolo[1,5-a]pyridine ring, and a carboxamide functional group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Construction of the Tetrazolo[1,5-a]pyridine Ring: This can be achieved through a cyclization reaction involving a pyridine derivative and sodium azide under reflux conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to increase reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
N-[1-(2-methoxyethyl)-1H-indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide can be compared with other similar compounds, such as:
N-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl]tetrazolo[1,5-a]pyridine-7-carboxamide: This compound has a benzimidazole moiety instead of an indole moiety, which may result in different biological activities and properties.
Tetrazolo[1,5-a]pyrimidine Derivatives: These compounds have a pyrimidine ring instead of a pyridine ring, which can affect their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N6O2 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C17H16N6O2/c1-25-10-9-22-8-7-13-14(3-2-4-15(13)22)18-17(24)12-5-6-16-19-20-21-23(16)11-12/h2-8,11H,9-10H2,1H3,(H,18,24) |
InChI Key |
INGHFYFEWNKGKW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B11005672.png)
![N-(1H-indol-4-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B11005675.png)
![N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11005689.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide](/img/structure/B11005695.png)
![N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B11005697.png)
![N-(3-butoxypropyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11005705.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxy-1H-indol-1-yl)propanamide](/img/structure/B11005710.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B11005727.png)
![ethyl 2-({[5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11005728.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11005733.png)

![3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11005741.png)
